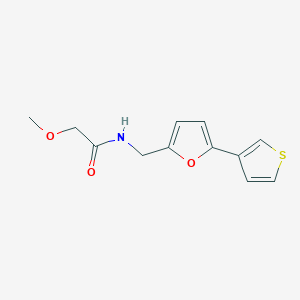

2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide

Description

2-Methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide is a heterocyclic acetamide derivative characterized by a methoxy-substituted acetamide core linked to a furan-thiophene hybrid scaffold.

Properties

IUPAC Name |

2-methoxy-N-[(5-thiophen-3-ylfuran-2-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-15-7-12(14)13-6-10-2-3-11(16-10)9-4-5-17-8-9/h2-5,8H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCGVLVBFAOUAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1=CC=C(O1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a thiophene derivative, followed by the introduction of the methoxy and acetamide groups. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene. The reactions are usually carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and solvents to withstand the rigorous conditions of large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form sulfoxides and other oxygenated derivatives.

Reduction: The compound can be reduced to form more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce more saturated compounds. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity. The pathways involved may include signal transduction and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetamides with Heterocyclic Substituents

Key Observations :

- Thiophene vs.

- Methoxy Group : The methoxy substituent on the acetamide could improve solubility compared to nitro or chloro groups (e.g., ranitidine nitroacetamide or pesticide chloroacetamides) but may reduce electrophilicity, altering reactivity .

- Hybrid Scaffolds : The furan-thiophene combination is less common than furan-phenyl or thiophene-chlorophenyl motifs (e.g., U-48800 ), suggesting unique electronic properties due to sulfur’s electron-rich nature .

Pharmacological vs. Agrochemical Acetamides

Key Differences :

- Electron-Withdrawing Groups : Nitro (pharmaceutical) and chloro (agrochemical) groups increase electrophilicity, aiding in target binding (e.g., H2 receptors or plant enzyme inhibition), whereas methoxy groups may prioritize solubility over reactivity .

- Aromatic Systems : Thiophene in pharmaceuticals (e.g., thiophene fentanyl) often targets CNS receptors, while thiophene in agrochemicals (e.g., thenylchlor ) disrupts plant growth pathways.

Hydrogen-Bonding and Crystallography

The methoxy group in the target compound may participate in hydrogen bonding, akin to methoxyphenoxy acetamides in hypoglycemic agents . In contrast, nitroacetamides (e.g., ranitidine derivatives) rely on nitro-oxygen interactions for crystal packing or receptor binding . Crystallographic tools like SHELXL and ORTEP-3 (used in structural studies of similar compounds) could elucidate its hydrogen-bonding network .

Biological Activity

2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide, a compound featuring a methoxy group, thiophene, and furan moieties, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its antimicrobial properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 327.39 g/mol. The compound is characterized by its unique structural components which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H17NO3S |

| Molecular Weight | 327.39 g/mol |

| CAS Number | 2034439-63-7 |

| Purity | 98% |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have demonstrated significant antibacterial effects against various pathogens.

- Minimum Inhibitory Concentration (MIC): The compound exhibited MIC values ranging from to against tested bacterial strains. This indicates a strong potency compared to standard antibiotics like Ciprofloxacin .

- Biofilm Inhibition: The compound showed considerable efficacy in inhibiting biofilm formation, particularly against Staphylococcus aureus and Staphylococcus epidermidis. The percentage reduction in biofilm formation was significantly higher than that observed with Ciprofloxacin .

The mechanism underlying the antimicrobial activity of this compound involves multiple pathways:

- DNA Gyrase and DHFR Inhibition: The compound has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from to for DNA gyrase and to for DHFR inhibition .

Cytotoxicity and Hemolytic Activity

In terms of safety profile, the compound demonstrated low hemolytic activity (% lysis range from to 60 , \mu M$$ .

Case Studies

- Study on Antimicrobial Efficacy: A study evaluated the antimicrobial efficacy of various derivatives including this compound. Results indicated that it not only inhibited bacterial growth but also reduced biofilm formation significantly compared to control groups .

- Synergistic Effects: The compound displayed synergistic effects when combined with other antibiotics like Ketoconazole and Ciprofloxacin, further enhancing its antimicrobial efficacy and reducing the MICs of these drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.